molecular formula C19H16ClNO2 B1441204 2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-82-3

2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1441204
M. Wt: 325.8 g/mol
InChI Key: JADABIOMKUOMJN-UHFFFAOYSA-N
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Description

2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride is a carbonyl chloride derivative of 2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid . It has applications in organic synthesis and pharmaceutical research, particularly in the development of novel quinoline-based drugs .


Molecular Structure Analysis

The molecular formula of 2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride is C19H16ClNO2 . Its average mass is 325.789 Da and its monoisotopic mass is 325.086945 Da .


Physical And Chemical Properties Analysis

The molecular formula of 2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride is C19H16ClNO2 . Its molecular weight is 325.79 .

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including 2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride, are widely recognized for their anticorrosive properties. These compounds demonstrate a high degree of effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This attribute is particularly beneficial in enhancing the durability and lifespan of metals in various industrial applications, thereby preventing significant economic losses due to corrosion-related damages (Verma, Quraishi, & Ebenso, 2020).

Role in Green Chemistry

The synthesis and application of quinoline derivatives, including the subject compound, have been a focal point in the realm of green chemistry. These compounds are being developed through environmentally friendly methods that minimize the use of hazardous chemicals, solvents, and catalysts. This approach not only reduces the ecological footprint of chemical synthesis but also paves the way for the sustainable production of quinoline-based compounds with various medicinal and industrial applications (Nainwal et al., 2019).

Medicinal Chemistry and Drug Development

Quinoline derivatives are pivotal in medicinal chemistry due to their broad spectrum of bioactivity. They have been the cornerstone for the development of drugs with anticancer, antimalarial, antimicrobial, and antiviral properties. The incorporation of functional groups like 2-isopropoxyphenyl enhances the pharmacological profile of these compounds, making them valuable candidates for future drug development projects (Ajani, Iyaye, & Ademosun, 2022).

Environmental and Ecological Impact

Quinoline compounds, including 2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride, are critical raw materials in various industries. However, their environmental and ecological impacts cannot be overlooked. Studies have shown that quinoline derivatives can have carcinogenic, teratogenic, and mutagenic effects on the human body through food accumulation. Understanding the degradation mechanisms and environmental fate of these compounds is crucial for mitigating their adverse effects and ensuring their safe use in industrial and pharmaceutical applications (Luo et al., 2020).

properties

IUPAC Name

2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-12(2)23-18-10-6-4-8-14(18)17-11-15(19(20)22)13-7-3-5-9-16(13)21-17/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADABIOMKUOMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197235
Record name 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isopropoxyphenyl)quinoline-4-carbonyl chloride

CAS RN

1160264-82-3
Record name 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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